molecular formula C10H11ClO B1430288 1-(2-Chlorophenyl)cyclobutan-1-ol CAS No. 1511366-61-2

1-(2-Chlorophenyl)cyclobutan-1-ol

Cat. No. B1430288
M. Wt: 182.64 g/mol
InChI Key: ZKSOQJLNLAFEDR-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-(2-Chlorophenyl)cyclobutan-1-ol” is 1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 .


Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)cyclobutan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Application : “1-(2-Chlorophenyl)cyclobutan-1-ol” is used as an intermediate in the synthesis of pharmaceuticals .
  • Preparation of Intermediates

    • Application : This compound has been used in the preparation of intermediates, as detailed in a patent .
  • Synthesis of Ketamine

    • Application : A research paper describes a new and efficient protocol for the synthesis of ketamine, using a hydroxy ketone intermediate .
    • Method : The synthesis of ketamine is done in five steps, but the paper does not specify whether “1-(2-Chlorophenyl)cyclobutan-1-ol” is used in this process .
    • Results : The paper does not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .
  • Synthesis of Ketamine

    • Field : Pharmaceutical Chemistry
    • Application : This compound is used in a new and efficient protocol for the synthesis of ketamine .
    • Method : The synthesis of ketamine is done in five steps. At first, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .
    • Results : The paper does not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .
  • Bulk Custom Synthesis

    • Field : Industrial Chemistry
    • Application : “1-(2-Chlorophenyl)cyclobutan-1-ol” is available for bulk custom synthesis, suggesting its use in various chemical reactions .
    • Results : The outcomes of using this compound in custom synthesis can vary greatly depending on the specific synthesis pathway and the target molecule. Quantitative data or statistical analyses are not provided in the source .
  • Synthesis of Cyclobutenes

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of cyclobutenes, which are highly useful synthetic intermediates as well as important motifs in functional molecules .
    • Method : A Rh-catalyzed ring expansion of cyclopropyl N -tosylhydrazone enables a straightforward synthesis of monosubstituted cyclobutenes. 1,2-Aryl or -alkyl shift of the Rh (II) carbene intermediate plays the key role in this transformation .
    • Results : The paper does not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .
  • Bulk Manufacturing

    • Field : Industrial Chemistry
    • Application : “1-(2-Chlorophenyl)cyclobutan-1-ol” is available for bulk manufacturing, suggesting its use in various chemical reactions .
    • Results : The outcomes of using this compound in bulk manufacturing can vary greatly depending on the specific synthesis pathway and the target molecule. Quantitative data or statistical analyses are not provided in the source .

Safety And Hazards

The safety information for “1-(2-Chlorophenyl)cyclobutan-1-ol” includes several hazard statements and precautionary statements . It has the GHS07 pictogram and the signal word "Warning" . Some of the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-chlorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSOQJLNLAFEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)cyclobutan-1-ol

CAS RN

1511366-61-2
Record name 1-(2-chlorophenyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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